6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
“6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid” is a heterocyclic compound . It is also known as “7-oxo-6H,7H-thieno [2,3-c]pyridine-2-carboxylic acid” and has a molecular weight of 195.2 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridine derivatives has been a topic of interest in recent years . One common approach involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Another method involves the hydrolysis reaction in KOH methanolic solution, followed by acidification to form carboxylic acids, which are subsequently amidated with various substituted methylamines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H5NO3S/c10-7-6-4 (1-2-9-7)3-5 (13-6)8 (11)12/h1-3H, (H,9,10) (H,11,12) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 195.2 .Scientific Research Applications
Synthetic Utility in Heterocyclic Synthesis Thieno[2,3-b]pyridine-2-carboxylate demonstrates significant potential in constructing a variety of new heterocyclic systems. This includes thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. These compounds show promise in various chemical transformations, highlighting the versatility of thieno[2,3-b]pyridine derivatives in synthetic chemistry (Madkour et al., 2010).
Coordination Polymers and Metal-Organic Frameworks Pyridine derivatives, including thieno[2,3-b]pyridine structures, play a crucial role in the formation of coordination polymers and metal-organic frameworks (MOFs). These compounds, when reacted with various metal ions, form intricate structures with potential applications in catalysis, gas storage, and molecular separation (Ghosh & Bharadwaj, 2004).
Fluorescence Studies in Potential Antitumor Compounds 6-Oxo-7H-thieno[2,3-b]pyridine derivatives exhibit interesting photophysical properties, such as fluorescence, which are significant in the study of potential antitumor compounds. Their incorporation into lipid membranes and nanoliposomes for drug delivery applications shows the therapeutic potential of these compounds (Carvalho et al., 2013).
Antibacterial Activity Studies Compounds like 7-ethyl-4,7-dihydro-4-oxo-2-(4-pyridinyl)thieno[2,3-b]pyridine-5-carboxylic acid, analogous to nalidixic acid, have been synthesized and tested for antibacterial activity against various pathogens. This research indicates the potential use of thieno[2,3-b]pyridine derivatives in developing new antibacterial agents (Bacon & Daum, 1991).
Lanthanide Coordination Polymers and Luminescent Properties Lanthanide coordination polymers, constructed using thieno[2,3-b]pyridine derivatives, are of interest due to their unique structural features and luminescent properties. These frameworks have potential applications in luminescent materials and sensors (Qin et al., 2005).
Applications in Organic Fluorophores and Nanoscale Materials Thieno[2,3-b]pyridine derivatives, specifically those with fluorescence origins like TPDCA and TPCA, are crucial in the understanding and development of carbon dots with high fluorescence quantum yields. This has implications for their use in nanoscale materials and technology applications (Shi et al., 2016).
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
The primary targets of 6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid are currently unknown
Mode of Action
It is known that the compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Biochemical Pathways
It is possible that the compound may interact with various biochemical pathways due to its structural similarity to alpha amino acids .
properties
IUPAC Name |
6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-6-2-1-4-3-5(8(11)12)13-7(4)9-6/h1-3H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPYHAYDROMIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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